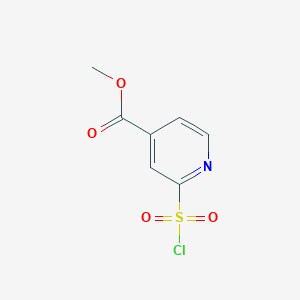
Methyl 2-(chlorosulfonyl)-4-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chlorosulfonyl group (-SO2Cl) and a carboxylate ester group (-COOCH3) attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate can be synthesized through several methods. One common approach involves the chlorosulfonation of methyl 2-pyridine-4-carboxylate. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction: The compound can be reduced to form the corresponding sulfinyl or sulfenyl derivatives.
Oxidation: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Sulfinyl and Sulfenyl Derivatives: Formed from reduction reactions.
Sulfonic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Methyl 2-(chlorosulfonyl)pyridine-4-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate: Similar structure but with the chlorosulfonyl group at a different position on the pyridine ring.
Methyl 2-(chlorosulfonyl)benzoate: Contains a benzoate ring instead of a pyridine ring.
Methyl 2-(chlorosulfonyl)thiophene-4-carboxylate: Contains a thiophene ring instead of a pyridine ring.
The uniqueness of methyl 2-(chlorosulfonyl)pyridine-4-carboxylate lies in its specific reactivity and the position of the functional groups on the pyridine ring, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C7H6ClNO4S |
|---|---|
Molecular Weight |
235.65 g/mol |
IUPAC Name |
methyl 2-chlorosulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-6(4-5)14(8,11)12/h2-4H,1H3 |
InChI Key |
YDWOIJMBEXHFIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















